molecular formula C13H16O2 B13324844 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B13324844
M. Wt: 204.26 g/mol
InChI Key: ACQAKBYVPQUMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a fused ring structure consisting of a cyclopentane ring and a benzene ring, with a carboxylic acid functional group attached to the indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-inden-1-one with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using metal catalysts like palladium or nickel may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid.

    Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.

    2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid: A closely related compound with a different substitution pattern on the indene ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3,3-dimethyl-1,2-dihydroinden-1-yl)acetic acid

InChI

InChI=1S/C13H16O2/c1-13(2)8-9(7-12(14)15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

ACQAKBYVPQUMPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C21)CC(=O)O)C

Origin of Product

United States

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